Fmoc-DL-Nle-OH, or 9-fluorenylmethoxycarbonyl-DL-norleucine, is an amino acid derivative commonly utilized in peptide synthesis. It is characterized by the presence of the fluorenylmethoxycarbonyl protecting group, which is critical for solid-phase peptide synthesis. This compound is classified as a non-polar, hydrophobic amino acid derivative, often used to enhance the stability and solubility of peptides during synthesis.
Fmoc-DL-Nle-OH is derived from norleucine, an amino acid that is a structural analogue of leucine. The Fmoc group serves as a protective group that allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid's reactive functional groups. This compound falls under the category of synthetic amino acids and is primarily used in the field of organic chemistry and biochemistry for synthesizing peptides and proteins.
The synthesis of Fmoc-DL-Nle-OH typically involves several key steps:
The use of solid-phase peptide synthesis (SPPS) allows for efficient coupling of Fmoc-DL-Nle-OH with other amino acids on a resin support, facilitating the assembly of complex peptide sequences .
Fmoc-DL-Nle-OH participates in various chemical reactions during peptide synthesis:
The mechanism of action for Fmoc-DL-Nle-OH primarily revolves around its role in peptide synthesis:
Fmoc-DL-Nle-OH finds extensive applications in:
The versatility of Fmoc-DL-Nle-OH underscores its significance in modern biochemical research and pharmaceutical development .
Non-proteinogenic amino acids serve as indispensable tools for expanding the structural and functional repertoire of synthetic peptides. Unlike their proteinogenic counterparts, these synthetic building blocks enable researchers to overcome inherent limitations of natural amino acids, particularly in developing peptides with enhanced metabolic stability, tailored physicochemical properties, and novel biological functions. Fmoc-DL-Nle-OH exemplifies this category as a chemically modified norleucine derivative featuring racemic configuration (DL-form) and 9-fluorenylmethoxycarbonyl (Fmoc) N-terminal protection [1] [4].
The strategic incorporation of such unnatural amino acids facilitates precise manipulation of peptide backbone hydrophobicity, conformational flexibility, and resistance to enzymatic degradation. This capability proves especially valuable in pharmaceutical applications where natural peptides exhibit poor bioavailability or rapid clearance. Recent advances in combinatorial library screening methodologies, including the one-bead-one-compound (OBOC) approach, extensively leverage non-proteinogenic amino acids like Fmoc-DL-Nle-OH to generate diverse peptide repertoires unconstrained by evolutionary biology . These libraries have enabled the discovery of structurally unique membrane-active peptides that defy traditional design paradigms based solely on alpha-helicity, cationicity, or sequence homology with natural peptides .
Table 1: Key Applications of Non-Proteinogenic Amino Acids in Peptide Science
Application Domain | Functional Contribution | Representative Examples |
---|---|---|
Combinatorial Libraries | Introduce structural diversity beyond natural amino acids | OBOC libraries with Fmoc-DL-Nle-OH |
Peptide Therapeutics | Enhance metabolic stability and bioavailability | Protease-resistant peptide analogs |
Structural Studies | Enable precise manipulation of hydrophobicity and conformation | Norleucine substitutions for leucine [4] |
Bioconjugation Chemistry | Provide unique handles for site-specific modifications | Functionalized peptide carriers [4] |
The development of Fmoc-based protection strategies represents a pivotal advancement in modern peptide synthesis methodology. Prior to the widespread adoption of Fmoc chemistry in the 1970s, peptide synthesis predominantly relied on tert-butoxycarbonyl (Boc) protecting groups, which required harsh acidic conditions for deprotection that limited compatibility with acid-sensitive residues and side-chain functionalities. The introduction of the base-labile Fmoc group (9-fluorenylmethoxycarbonyl) provided a milder orthogonal protection strategy that revolutionized solid-phase peptide synthesis (SPPS) [6] [9].
Fmoc-DL-Nle-OH emerged within this historical context as part of the expanding toolkit of protected amino acid derivatives designed to facilitate complex peptide assembly. The Fmoc group offers exceptional advantages: (1) selective removal under basic conditions (typically 20% piperidine in dimethylformamide) without disrupting acid-labile side-chain protections; (2) inherent ultraviolet detectability due to the fluorenyl chromophore (absorption at 301 nm), enabling real-time monitoring of synthesis progress; and (3) crystallinity that simplifies purification processes [1] [9]. These properties collectively established Fmoc chemistry as the gold standard in contemporary SPPS, enabling the efficient production of increasingly complex peptides incorporating unnatural amino acids like norleucine.
The technical evolution continued with advanced coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and hydroxybenzotriazole (HOBt) derivatives, which significantly improved the coupling efficiency of sterically challenging residues including Fmoc-DL-Nle-OH [6]. These refinements facilitated the synthesis of longer and more complex peptide sequences with reduced racemization risk. The development of convergent hybrid phase native chemical ligation (CHP-NCL) strategies further extended the utility of Fmoc-protected building blocks like Fmoc-DL-Nle-OH to the total chemical synthesis of proteins exceeding 200 residues [6].
Table 2: Timeline of Fmoc Protection Strategy Evolution
Decade | Key Advancement | Impact on Peptide Synthesis |
---|---|---|
1970s | Introduction of Fmoc protecting group | Provided base-labile alternative to acid-labile Boc group |
1980s | Optimization of Fmoc-SPPS protocols | Enabled synthesis of longer peptides (30-50 residues) |
1990s | Development of advanced coupling reagents (HATU, HCTU) | Improved coupling efficiency of sterically hindered residues |
2000s | Hybrid phase ligation strategies | Facilitated protein synthesis from peptide segments [6] |
2010s-Present | Incorporation of unnatural amino acids (e.g., Fmoc-DL-Nle-OH) | Expanded functional diversity of synthetic peptides |
Norleucine (2-aminohexanoic acid) occupies a unique niche in peptide science as a structural isomer of leucine and methionine. This non-proteinogenic amino acid features an unbranched n-butyl side chain (-CH₂-CH₂-CH₂-CH₃) that closely mimics the hydrophobicity and steric bulk of leucine's branched isobutyl group while eliminating the acid-labile thioether functionality of methionine [1] [4] [8]. These characteristics establish Fmoc-DL-Nle-OH as a versatile building block with several strategic applications:
Hydrophobic Mimicry: Norleucine serves as an isosteric replacement for leucine in peptide design, maintaining comparable hydrophobic character (logP ~1.4) while offering enhanced resistance to oxidative degradation. This substitution proves particularly valuable in membrane-active peptides where hydrophobic interactions with lipid bilayers govern biological activity [4].
Metabolic Stability: The absence of enzymatically susceptible functional groups in the norleucine side chain confers superior resistance to enzymatic degradation compared to methionine, which undergoes oxidation, or leucine, which may undergo branched-chain amino acid transamination. This property extends the biological half-life of therapeutic peptides incorporating norleucine derivatives [1].
Racemic Flexibility: The DL-configuration of Fmoc-DL-Nle-OH provides access to both enantiomeric forms, expanding conformational possibilities in peptide design. This racemic mixture enables exploration of D-amino acid substitutions to enhance proteolytic resistance without compromising structural integrity [3] [7].
Crystallographic Applications: The isomorphous nature of norleucine with leucine facilitates its use in X-ray crystallographic studies as an isomorphic replacement, enabling phase determination in protein structure analysis [8].
The chemical synthesis of Fmoc-DL-Nle-OH involves the protection of DL-norleucine with Fmoc-chloride in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone, followed by purification through high-performance liquid chromatography (HPLC) to achieve ≥98% purity [1] [4]. Characterization typically combines nuclear magnetic resonance spectroscopy for structural confirmation and mass spectrometry for molecular weight verification (C₂₁H₂₃NO₄, MW = 353.4 g/mol) [1].
Table 3: Structural and Functional Comparison of Norleucine with Natural Amino Acids
Property | Norleucine | Leucine | Methionine |
---|---|---|---|
Side Chain Structure | -CH₂-CH₂-CH₂-CH₃ | -CH₂-CH(CH₃)₂ | -CH₂-CH₂-S-CH₃ |
Hydrophobicity (Scale) | 3.1 (Black-Mould) | 2.8 (Black-Mould) | 1.9 (Black-Mould) |
Molecular Weight | 131.17 g/mol | 131.17 g/mol | 149.21 g/mol |
Oxidation Sensitivity | Low | Low | High |
Synthetic Utility | Hydrophobic mimic, stable | Natural hydrophobic residue | Nucleophile, metal binding |
Fmoc-derivative CAS | 144701-20-2 (DL-form) [1] | 77284-32-3 (L-form) [9] | 77500-04-0 (L-form) |
In contemporary research, Fmoc-DL-Nle-OH finds diverse applications across peptide science, including combinatorial library synthesis for drug discovery , protein engineering to investigate structure-function relationships [4], and neuroscientific studies exploring neuropeptide structure-activity relationships [4]. Its capacity to modulate peptide hydrophobicity without introducing reactive or unstable functionalities makes it particularly valuable for developing membrane-active peptides that operate through interfacial activity rather than specific receptor interactions . The ongoing exploration of norleucine-containing peptides underscores the continuing importance of this versatile building block in expanding the frontiers of peptide-based research and therapeutic development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0